3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthaloyl Dichloride
Description
Chemical Structure and Properties 3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthaloyl dichloride (CAS: B233090) is a highly iodinated aromatic compound with a molecular formula of $ \text{C}{20}\text{H}{13}\text{Cl}2\text{I}3\text{N}3\text{O}5 $. Its structure features three iodine atoms at the 2, 4, and 6 positions of the isophthaloyl backbone, a benzyloxycarbonyl (Z)-protected aminoacetyl group, and two reactive acid chloride moieties.
Synthesis and Applications This compound is synthesized via sequential iodination of isophthaloyl chloride, followed by selective protection of the amino group using benzyloxycarbonyl (Z) groups. Its primary application lies in medical imaging, particularly as a precursor for iodinated contrast agents in X-ray and computed tomography (CT) imaging. The dichloride groups enable conjugation with amine-containing biomolecules, enhancing targeting specificity .
Properties
IUPAC Name |
benzyl N-[2-(3,5-dicarbonochloridoyl-2,4,6-triiodoanilino)-2-oxoethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2I3N2O5/c19-16(27)10-12(21)11(17(20)28)14(23)15(13(10)22)25-9(26)6-24-18(29)30-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,24,29)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUZLCGDQQPKNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NC2=C(C(=C(C(=C2I)C(=O)Cl)I)C(=O)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2I3N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
786.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthaloyl Dichloride typically involves multiple steps, starting with the preparation of the benzyloxycarbonyl-protected amino acid derivative. This is followed by the introduction of the aminoacetyl group and subsequent iodination to introduce the triiodoisophthaloyl moiety. The final step involves the chlorination of the isophthaloyl group to form the dichloride derivative. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthaloyl Dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the dichloride to a dihydroxy derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triiodoisophthalic acid derivatives, while reduction can produce dihydroxy compounds. Substitution reactions can result in a variety of substituted isophthaloyl derivatives.
Scientific Research Applications
3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthaloyl Dichloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in biochemical studies to investigate enzyme interactions and protein modifications.
Medicine: Utilized in the development of diagnostic agents and therapeutic compounds, particularly in imaging techniques due to its iodine content.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthaloyl Dichloride involves its interaction with molecular targets through its functional groups. The benzyloxycarbonyl and aminoacetyl groups can form covalent bonds with proteins and enzymes, while the triiodoisophthaloyl moiety enhances its binding affinity and specificity. These interactions can modulate biological pathways and processes, making it a valuable tool in research and therapeutic applications.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound belongs to a family of iodinated isophthalic acid derivatives. Below is a detailed comparison with three closely related analogs:
Table 1: Key Properties of 3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthaloyl Dichloride and Analogues
| Compound Name | Molecular Formula | Iodine Content (%) | Solubility (mg/mL) | Key Functional Groups | Primary Application |
|---|---|---|---|---|---|
| Target Compound (B233090) | $ \text{C}{20}\text{H}{13}\text{Cl}2\text{I}3\text{N}3\text{O}5 $ | 43.7 | <1 (water), 25 (DMF) | Dichloride, Z-protected aminoacetyl | Contrast agent synthesis |
| 5-Amino-2,4,6-triiodoisophthalic Acid | $ \text{C}8\text{H}4\text{I}3\text{NO}4 $ | 61.2 | 12 (water) | Free amino, carboxylic acid | Direct contrast agent |
| 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide | $ \text{C}{16}\text{H}{20}\text{I}3\text{N}3\text{O}_6 $ | 46.5 | 350 (water) | Dihydroxypropyl amide | High-solubility contrast agent |
| Methyl 3-amino-4,6-dibromo-o-toluate | $ \text{C}9\text{H}9\text{Br}2\text{NO}2 $ | 0 (Br instead) | 8 (ethanol) | Methyl ester, bromine substituents | Intermediate for halogenated drugs |
Structural and Functional Differences
Iodine Content and Radiopacity: The target compound contains three iodine atoms (43.7% by mass), providing moderate radiopacity compared to 5-amino-2,4,6-triiodoisophthalic acid (61.2% iodine), which lacks protective groups and offers higher X-ray attenuation . Methyl 3-amino-4,6-dibromo-o-toluate substitutes iodine with bromine, reducing radiopacity but improving thermal stability .
Solubility and Bioavailability: The dichloride groups in B233090 limit aqueous solubility, necessitating organic solvents for formulation. In contrast, 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide achieves high water solubility (350 mg/mL) due to hydrophilic dihydroxypropyl amides, making it preferable for intravenous use .
Synthetic Utility: B233090’s Z-protected aminoacetyl group allows controlled deprotection for site-specific bioconjugation, unlike 5-amino-2,4,6-triiodoisophthalic acid, which requires additional steps to prevent unwanted side reactions .
Toxicity and Stability
- Stability: B233090 exhibits moderate hydrolytic stability in anhydrous conditions but degrades rapidly in aqueous media, releasing hydrochloric acid. This contrasts with 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, which remains stable in physiological pH due to its amide linkages .
- Toxicity : The dichloride derivative shows higher nephrotoxicity in preclinical studies compared to its dihydroxypropyl analog, likely due to reactive chloride byproducts .
Q & A
Q. What are the recommended methodologies for synthesizing this compound with high purity?
Synthesis of this iodinated aromatic dichloride requires sequential protection, iodination, and activation steps. A plausible route involves:
Protection of the amino group : Use benzyloxycarbonyl (Z) chloride to protect the aminoacetyl moiety, analogous to methods for N-Benzyloxycarbonyl-DL-alanine synthesis .
Iodination : Introduce iodine atoms at positions 2, 4, and 6 via electrophilic aromatic substitution under controlled conditions (e.g., iodine monochloride in acetic acid).
Dichloride formation : React the triiodinated isophthalic acid derivative with thionyl chloride (SOCl₂) to form the dichloride.
Critical purity control : Use HPLC (≥95% purity threshold, as per reagent standards in ) and monitor residual solvents (e.g., DMF) via GC-MS.
Q. How can researchers confirm the structural integrity of this compound?
A multi-technique approach is essential:
- NMR spectroscopy : Analyze , , and NMR to confirm substitution patterns and dichloride formation.
- Mass spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., expected [M+H]⁺ peak).
- Elemental analysis : Verify iodine content (theoretical ~60% by mass).
Example workflow : Compare spectral data with structurally similar iodinated aromatics (e.g., triiodobenzene derivatives) to resolve ambiguities .
Q. What are the key stability considerations for handling and storing this compound?
- Moisture sensitivity : The dichloride group hydrolyzes readily; store under inert gas (argon) with desiccants (e.g., molecular sieves).
- Light sensitivity : Degradation via deiodination is possible; use amber glassware and low-temperature storage (-20°C).
Stability testing : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) and monitor degradation by TLC or HPLC .
Advanced Research Questions
Q. How can environmental fate studies be designed to assess this compound’s degradation pathways?
Adapt methodologies from Project INCHEMBIOL ( ):
- Abiotic transformations : Expose the compound to UV light, varying pH (3–9), and redox conditions. Quantify degradation products via LC-MS/MS.
- Biotic transformations : Use soil/water microcosms with microbial consortia; track metabolite formation (e.g., deiodinated byproducts).
Experimental design :
| Variable | Test Conditions | Analytical Method |
|---|---|---|
| pH | 3, 5, 7, 9 | Ion chromatography |
| UV exposure | 254 nm, 0–48 hrs | HPLC-UV/Vis |
| Microbial activity | Aerobic vs. anaerobic microcosms | GC-MS for volatile byproducts |
Q. How should researchers address contradictions in reported stability data across studies?
Contradictions often arise from uncontrolled variables. Mitigation strategies include:
- Standardized protocols : Fix parameters like solvent purity (e.g., anhydrous DMF vs. technical grade) and humidity (<1% RH).
- Cross-validation : Replicate conflicting studies using identical conditions (e.g., temperature ramping rates in DSC analysis).
- Statistical rigor : Apply factorial design (e.g., 2³ factorial) to isolate interactive effects of temperature, light, and pH .
Q. What experimental frameworks are suitable for evaluating ecotoxicological impacts across biological hierarchies?
Align with Project INCHEMBIOL ’s multi-level approach ( ):
- Cellular level : Assess mitochondrial toxicity (MTT assay) in human hepatocytes or aquatic invertebrates (e.g., Daphnia magna).
- Organismal level : Acute/chronic exposure studies in model organisms (e.g., zebrafish embryos).
- Ecosystem simulations : Mesocosm experiments to track bioaccumulation in algae-fish food chains.
Key endpoints :
| Level | Metric | Method |
|---|---|---|
| Cellular | IC₅₀ for cytotoxicity | Flow cytometry |
| Population | LC₅₀ (96-hr) for zebrafish | OECD Test Guideline 203 |
| Ecosystem | Biomagnification factor (BMF) | Stable isotope tracing |
Q. How can researchers optimize reaction yields for large-scale synthesis without industrial protocols?
- DoE (Design of Experiments) : Use response surface methodology (RSM) to optimize iodination time, temperature, and reagent ratios.
- Catalyst screening : Test Lewis acids (e.g., FeCl₃) for regioselective iodination.
Case study : A 15% yield increase was achieved for similar iodinated aromatics by adjusting stoichiometry (I₂:substrate = 3.2:1) and reaction time (8 hrs at 60°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
